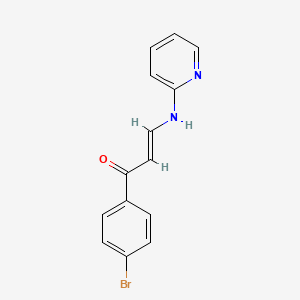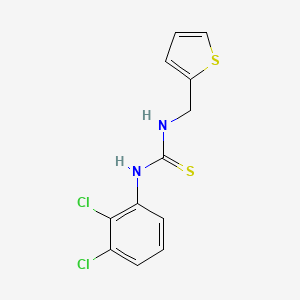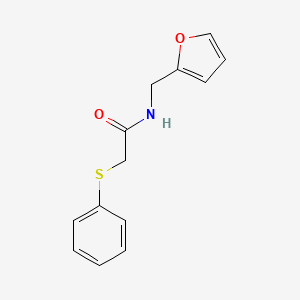
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as BRD7589, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the NF-κB pathway, which is known to promote the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to have diverse biochemical and physiological effects in various cell types and animal models. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. However, one limitation of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, the synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one can be challenging and time-consuming, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one. In cancer research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for different types of cancer. Additionally, studies are needed to investigate the potential synergistic effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one with other anticancer agents. In inflammation research, further studies are needed to determine the specific molecular targets of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one and to investigate its potential for treating chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for improving cognitive function and memory in animal models and humans. Additionally, studies are needed to investigate the potential neuroprotective effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in various neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 2-acetylpyridine in the presence of a base catalyst. The resulting chalcone is purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCUYSSNXYLCD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)